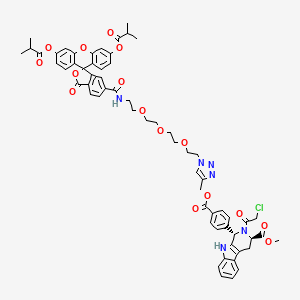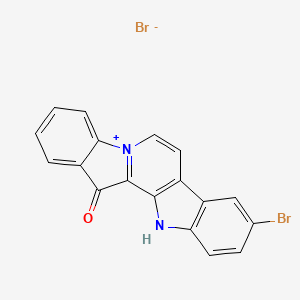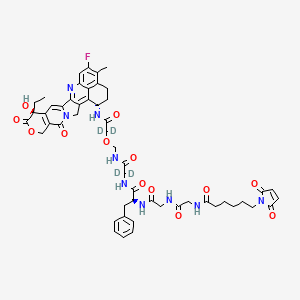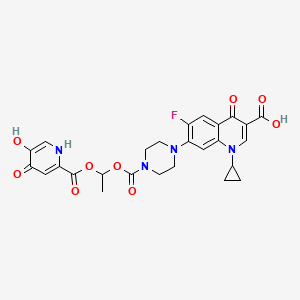
Carbonate-13C (barium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonate-13C (barium) is a carbon-13 labeled inorganic compound with the chemical formula Ba13CO3. It is a white, odorless solid that is poorly soluble in water. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonate-13C (barium) can be synthesized by reacting barium sulfide with carbon dioxide. The reaction typically occurs at temperatures between 40 to 90°C. The process can be represented by the following chemical equation: [ \text{BaS} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{Ba}^{13}\text{CO}_3 + \text{H}_2\text{S} ] Alternatively, barium carbonate can be produced by treating an aqueous solution of barium sulfide with sodium carbonate at 60 to 70°C .
Industrial Production Methods
In industrial settings, barium carbonate is often produced using the soda ash method, where barium sulfide is treated with sodium carbonate. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Carbonate-13C (barium) undergoes several types of chemical reactions, including:
Acid-Base Reactions: Reacts with acids to form soluble barium salts and carbon dioxide.
Thermal Decomposition: Decomposes upon heating to form barium oxide and carbon dioxide.
Common Reagents and Conditions
Acids: Hydrochloric acid (HCl) is commonly used to react with barium carbonate, producing barium chloride (BaCl2), carbon dioxide (CO2), and water (H2O).
Major Products
Barium Chloride: Formed when barium carbonate reacts with hydrochloric acid.
Barium Oxide: Produced through the thermal decomposition of barium carbonate.
Scientific Research Applications
Carbonate-13C (barium) is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of carbon into biological molecules.
Medicine: Utilized in diagnostic techniques such as nuclear magnetic resonance (NMR) spectroscopy to study metabolic processes and disease mechanisms.
Industry: Applied in the production of ceramics and glass, where it acts as a flux and crystallizing agent .
Mechanism of Action
The mechanism of action of Carbonate-13C (barium) involves its role as a tracer in various chemical and biological processes. In NMR spectroscopy, the carbon-13 isotope provides detailed information about the molecular structure and dynamics of the compound being studied. The isotopic labeling allows for the observation of specific carbon atoms within a molecule, facilitating the study of reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Calcium Carbonate (CaCO3)
- Magnesium Carbonate (MgCO3)
- Strontium Carbonate (SrCO3)
Uniqueness
Carbonate-13C (barium) is unique due to its isotopic labeling with carbon-13, which is not present in the naturally occurring forms of similar compounds. This labeling allows for its use in specialized research applications, particularly in NMR spectroscopy and metabolic studies, where the presence of the carbon-13 isotope provides valuable insights that are not possible with the naturally occurring isotopes .
Properties
Molecular Formula |
CH2BaO3 |
|---|---|
Molecular Weight |
200.34 g/mol |
IUPAC Name |
barium(2+);hydroxy(113C)methanone;hydroxide |
InChI |
InChI=1S/CHO2.Ba.H2O/c2-1-3;;/h(H,2,3);;1H2/q-1;+2;/p-1/i1+1;; |
InChI Key |
SJOBLUIIURDAIY-GOCMCNPZSA-M |
Isomeric SMILES |
[13C-](=O)O.[OH-].[Ba+2] |
Canonical SMILES |
[C-](=O)O.[OH-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)





